4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid
Overview
Description
The compound “4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)cyclohexanecarboxylic acid” is a complex organic molecule. It is related to the class of compounds known as isoindoles .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes an isoindole ring system, which is a bicyclic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored under inert gas and is sensitive to light and air .Scientific Research Applications
Chemical Stability and Toxicology
Compounds with complex cyclic structures and carboxylic acid functionalities often undergo studies to understand their chemical stability, toxicity, and environmental impact. For example, studies on the toxicity of various industrial solvents and their components, such as 4-methylcyclohexanemethanol (MCHM), provide insights into the acute and subchronic oral toxicity, skin and eye irritation, mutagenicity, and potential carcinogenicity of chemically similar compounds. This knowledge is crucial for assessing the safety of chemical compounds before their application in any field (Paustenbach et al., 2015).
Herbicide Research and Environmental Impact
Research on herbicides, such as the 2,4-dichlorophenoxyacetic acid (2,4-D) and its related compounds, focuses on their toxicology, mutagenicity, and impact on natural environments. Understanding the structural activity relationships (SAR) and environmental fate of these compounds helps in designing safer and more effective agrochemicals. The global trends, gaps, and future directions in herbicide research shed light on the necessity of developing compounds with minimal environmental and health impacts (Zuanazzi et al., 2020).
Biotechnological and Pharmaceutical Applications
Compounds with specific structural motifs are of interest in biotechnological and pharmaceutical research for their potential as drug precursors or therapeutic agents. For instance, the exploration of biotechnological routes for producing lactic acid from biomass highlights the versatility of carboxylic acids in synthesizing a range of chemicals and polymers, emphasizing the role of structural complexity in achieving desired properties and applications (Gao et al., 2011).
Environmental Contamination and Remediation
The environmental persistence and contamination potential of complex organic compounds, including those with carboxylic acid functionalities, necessitate research into their detection, degradation, and remediation. Studies on emerging water contaminants, such as 1,4-dioxane, underscore the challenges posed by stable organic compounds in water sources and the need for developing effective removal technologies (Godri Pollitt et al., 2019).
Properties
IUPAC Name |
4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-13-11-3-1-2-4-12(11)14(18)16(13)10-7-5-9(6-8-10)15(19)20/h1-2,9-12H,3-8H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMCDXMBBXVOBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)N2C(=O)C3CC=CCC3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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